molecular formula C20H20N2O3S2 B2821488 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 919846-95-0

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2821488
CAS RN: 919846-95-0
M. Wt: 400.51
InChI Key: GFEKSYFGWHZJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the spleen tyrosine kinase (Syk), which plays a critical role in the activation of immune cells.

Scientific Research Applications

Microwave Promoted Synthesis and Heterocyclic Applications

The base-catalyzed direct cyclization of corresponding thioureas with bromoacetone through microwave irradiation provides a cleaner, efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This technique emphasizes the utility of microwave irradiation in the synthesis of thiazole derivatives, potentially applicable to the synthesis of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide for research purposes (Saeed, 2009).

Applications in Organic Materials and Pharmaceuticals

Thiazole and benzamide derivatives, such as benzothiazoles and thiazolopyridines, are prevalent in pharmaceuticals and organic materials. A reported metal- and reagent-free synthesis method for these compounds through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation highlights the relevance of thiazole derivatives in creating compounds with potential pharmaceutical and material science applications (Qian et al., 2017).

Antimicrobial Activity

Thiazolepyridine derived heterocyclic hybrids have been synthesized and shown moderate bacterial growth inhibition, indicating the potential of thiazole derivatives in developing new antibacterial agents. This suggests that derivatives like this compound could have applications in the discovery of novel antimicrobial agents (Karuna et al., 2021).

Antifungal and Antimicrobial Synthesis

The synthesis of new thiazole derivatives with potential antifungal and antimicrobial properties showcases the application of thiazole and benzamide compounds in developing agents against various pathogens. Such research indicates that related compounds, including this compound, could be explored for their antifungal and antimicrobial efficacy (Narayana et al., 2004).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-10-8-16(9-11-17)19(23)22-20-21-18(12-26-20)15-6-4-14(3)5-7-15/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEKSYFGWHZJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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